molecular formula C19H16ClFN2O3 B2925680 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 848856-50-8

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2925680
CAS No.: 848856-50-8
M. Wt: 374.8
InChI Key: FEYUWMQVMZHAQD-UHFFFAOYSA-N
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Description

This compound features a central enamide scaffold with a 2-cyano group, a 3-ethoxy-substituted phenyl ring, and a 4-[(2-chloro-6-fluorophenyl)methoxy] substituent. The chloro-fluoro aromatic group and ethoxy moiety enhance lipophilicity and electronic modulation, while the cyano group contributes to hydrogen bonding and metabolic stability. Its molecular formula is C21H19ClFNO3 (exact mass: ~387.8 g/mol), positioning it within drug-like chemical space .

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUWMQVMZHAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 2-chloro-6-fluorophenylmethanol: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.

    Etherification: The resulting alcohol is then etherified with 3-ethoxyphenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Formation of the cyanopropenamide: The final step involves the reaction of the etherified product with cyanoacetic acid and a dehydrating agent like phosphorus oxychloride to form the desired cyanopropenamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form strong interactions with proteins, while the cyanopropenamide moiety can interact with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Aromatic Substituents Enamide Nitrogen Substituent Molecular Formula Key Differences from Target Compound
Target: 3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide 2-Chloro-6-fluorophenylmethoxy, 3-ethoxy None (amide) C21H19ClFNO3 Reference compound
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 2-Chloro-6-fluorophenylmethoxy 3-(Dimethylamino)propyl C21H24ClFN2O2 Lack of 3-ethoxy; dimethylamino group increases basicity
N-Benzyl-3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide 4-Chlorophenylmethoxy, 3-ethoxy Benzyl C26H23ClN2O3 4-Cl vs. 2-Cl-6-F substitution; benzyl enhances lipophilicity
(E)-2-cyano-3-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-phenyl-prop-2-enamide 3-Methylphenylmethoxy, 3-methoxy Phenyl C25H20N2O3 3-Me substitution reduces electronegativity
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Hydroxy-3-methoxyphenyl 4-(Trifluoromethyl)phenyl C19H14F3N2O2 Hydroxy group increases polarity; CF3 enhances potency
(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-prop-2-enamide 4-Fluorophenylmethoxy, 3-Cl-5-OMe 4-Cl-2-nitrophenyl C24H17Cl2FN2O5 Nitro group introduces redox sensitivity

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound N-Benzyl Analog Trifluoromethyl Analog Nitrophenyl Analog
LogP (Predicted) ~3.8 ~4.5 ~3.2 ~4.1
H-Bond Donors 1 (amide NH) 1 2 (amide NH + OH) 1
H-Bond Acceptors 5 5 6 7
TPSA (Ų) ~80 ~75 ~95 ~110
Metabolic Stability High (ethoxy vs. hydroxy) Moderate (benzyl metabolism) Low (hydroxy glucuronidation) Low (nitro reduction risk)
  • Lipophilicity : The target’s 2-chloro-6-fluoro and ethoxy groups balance lipophilicity (LogP ~3.8), favoring membrane permeability. The benzyl analog (LogP ~4.5) may suffer from poor aqueous solubility .
  • Polar Surface Area (TPSA) : The trifluoromethyl analog’s higher TPSA (~95 Ų) due to the hydroxyl group may reduce CNS penetration compared to the target (~80 Ų) .

Biological Activity

3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the compound's biological profile, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18ClFNO3
  • Molecular Weight : 335.78 g/mol
  • CAS Number : 6132-92-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. It is believed to induce cell cycle arrest and promote apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the growth of various cancer cell lines by interfering with key signaling pathways.
  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.05Apoptosis via caspase activation
MCF7 (Breast)0.03Cell cycle arrest at G1 phase
HCT116 (Colon)0.04Inhibition of DNA synthesis

Radical Scavenging Activity

Additionally, the compound exhibits significant radical scavenging activity, which is essential for reducing oxidative stress in cells. The DPPH radical-scavenging activity was measured and compared to standard antioxidants.

Compound DPPH Scavenging Activity (%) at 100 µg/mL
Ascorbic Acid90
This compound75

Case Studies

Several studies have investigated the effects of this compound on specific cancer types:

  • Lung Cancer Study : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as cleaved caspase-3 and PARP .
  • Breast Cancer Research : Another study focused on MCF7 breast cancer cells showed that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like doxorubicin .

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